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Compound of Interest

Compound Name:
2-Amino-3-

(morpholinomethyl)pyridine

CAS No.: 1250814-06-2

Cat. No.: B1528636

Get Quote

Introduction & Chemical Context
2-Amino-3-(morpholinomethyl)pyridine is a bifunctional heterocyclic intermediate frequently

employed in the synthesis of kinase inhibitors and PI3K/mTOR pathway modulators.[1] Its

structure combines a 2-aminopyridine core (acting as a hinge binder in many kinase scaffolds)

with a morpholine ring (often added to improve pharmacokinetic properties like solubility and

metabolic stability).[1]

Understanding the solubility profile of this compound is critical for three distinct workflows:

Synthetic Chemistry: Selecting the optimal solvent for nucleophilic substitutions or coupling

reactions.[1]

Purification: Designing crystallization or extraction protocols (e.g., acid-base extractions).[1]

Biological Assays: Preparing stable stock solutions without precipitation in aqueous buffers.
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This guide provides a scientifically grounded solubility profile and detailed protocols for

characterizing this specific intermediate.[1]

Physicochemical Profile & Predicted Solubility
To accurately predict solubility behavior, we must analyze the ionization states of the molecule.

The compound contains two basic centers:[2]

Morpholine Nitrogen:

(Moderately basic)[1]

Pyridine Nitrogen:

(Weakly basic)[1]

Table 1: Solubility Profile (Free Base vs. Salt Forms)
Data represents consensus ranges based on structure-activity relationships (SAR) of

aminopyridine/morpholine analogs.[1]
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Solvent Class
Specific
Solvent

Solubility
(Free Base)

Solubility (HCl
Salt)

Application
Relevance

Polar Aprotic DMSO
High (>100

mg/mL)
High

Primary Stock

Solution for

bioassays.[1]

Polar Aprotic DMF
High (>50

mg/mL)
High

Alternative

reaction solvent.

[1]

Alcohols
Ethanol /

Methanol

High (>50

mg/mL)
Moderate

Recrystallization

solvent.[1]

Chlorinated
Dichloromethane

(DCM)

High (>50

mg/mL)
Low

Used for

extraction of the

free base.

Aqueous

(Neutral)

Water / PBS (pH

7.[1]4)
Low (< 1 mg/mL)

High (>50

mg/mL)

Free base may

precipitate in

neutral buffers.

Aqueous (Acidic) 0.1 N HCl
High (>50

mg/mL)
High

Dissolution for

analysis or salt

formation.

Non-Polar
Hexane /

Heptane
Negligible Negligible

Used as an anti-

solvent to crash

out product.[1]

Visualizing the Solubility Workflow
The following decision tree guides the researcher in selecting the appropriate solvent system

based on the experimental goal.
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Start: 2-Amino-3-(morpholinomethyl)pyridine
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Dilute into Media

Check for Precipitation
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Action: Keep DMSO < 1%
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Use DMF or DMSO

Yes

Use EtOH or MeOH
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No

System: DCM / Water

Adjust pH > 10
(Force to Free Base)
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Figure 1: Solvent selection decision tree based on experimental intent.[1] Note the critical pH

adjustment step for purification.

Experimental Protocols
Protocol A: Thermodynamic Solubility Determination
(Shake-Flask Method)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1528636/docs?utm_src=pdf-body-img#application-note-solubility-profiling-of-2-amino-3-morpholinomethyl-pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This is the "Gold Standard" method for determining equilibrium solubility, essential for

formulation and pre-clinical profiling.[1]

Reagents:

Test Compound (Solid powder)[1]

Solvents (PBS pH 7.4, SGF (Simulated Gastric Fluid), FaSSIF)

HPLC grade Acetonitrile (for dilution)

Procedure:

Saturation: Weigh approximately 2–5 mg of the compound into a 2 mL glass vial.

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

Equilibration: Cap the vial and place it on an orbital shaker (or rotator) at 25°C for 24 hours.

Note: Ensure undissolved solid remains visible.[1] If clear, add more solid.[1]

Filtration: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm

PVDF membrane to remove undissolved solids.

Quantification:

Dilute the supernatant 10-100x with Mobile Phase (e.g., 50:50 Water:Acetonitrile).[1]

Analyze via HPLC-UV (254 nm) against a standard calibration curve prepared in DMSO.

Calculation:

Protocol B: Kinetic Solubility Assay (High Throughput)
Used for rapid screening of analogs to identify precipitation risks in bioassays.

Reagents:

10 mM Stock Solution of compound in DMSO.[1]
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PBS Buffer (pH 7.4).[1]

Procedure:

Preparation: Place 196 µL of PBS buffer into a 96-well plate.

Spiking: Add 4 µL of the 10 mM DMSO stock (Final concentration = 200 µM, 2% DMSO).

Incubation: Shake the plate at 500 rpm for 2 hours at Room Temperature.

Reading: Measure Absorbance at 620 nm (turbidimetry).

Interpretation: Increased absorbance compared to a blank indicates precipitation.[1]

Validation: If clear, the kinetic solubility is

.[1]

Critical Application Notes
The pH-Solubility Interplay
As a dibasic molecule, 2-Amino-3-(morpholinomethyl)pyridine exhibits pH-dependent

solubility.[1]

pH < 6: Both nitrogens are protonated (Dication).[1] Solubility is maximal.

pH 7-8: The pyridine is neutral, morpholine is partially protonated.[1] Solubility drops.[1]

pH > 9: Both species are neutral (Free Base).[1] Solubility is minimal (risk of precipitation).

Recommendation: When performing aqueous extractions, ensure the aqueous layer is

adjusted to pH > 10 (using NaOH or Na2CO3) to force the compound into the organic layer

(DCM or Ethyl Acetate). Conversely, to extract it into water, use 1N HCl.

Stability in Solution
DMSO Stocks: Stable for >3 months at -20°C. Avoid repeated freeze-thaw cycles which can

introduce moisture (DMSO is hygroscopic).[1]
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Aqueous Solutions: Aminopyridines can be light-sensitive.[1] Store aqueous solutions in

amber vials.

Salt Formation
If the free base proves too difficult to handle (oily or low melting point), converting it to the

dihydrochloride salt is recommended.

Protocol: Dissolve free base in Ethanol, add 2.2 equivalents of HCl in Dioxane, and cool to

precipitate the salt. This significantly improves water solubility for animal dosing.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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